molecular formula C24H18N2O2 B14396199 2-Hydroxy-N-(3-methylphenyl)-11H-benzo[A]carbazole-3-carboxamide CAS No. 89548-72-1

2-Hydroxy-N-(3-methylphenyl)-11H-benzo[A]carbazole-3-carboxamide

Cat. No.: B14396199
CAS No.: 89548-72-1
M. Wt: 366.4 g/mol
InChI Key: ZGBGLUBOGOBSCU-UHFFFAOYSA-N
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Description

2-Hydroxy-N-(3-methylphenyl)-11H-benzo[A]carbazole-3-carboxamide is a complex organic compound belonging to the class of benzo[a]carbazoles This compound is characterized by its unique structure, which includes a hydroxy group, a methylphenyl group, and a benzo[a]carbazole core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Hydroxy-N-(3-methylphenyl)-11H-benzo[A]carbazole-3-carboxamide typically involves multi-step organic reactions. One common method includes the double Cu-catalyzed C-N coupling reactions of 2,2′-dibromobiphenyl and amines . This reaction is robust, proceeds in high yields, and tolerates a series of amines including neutral, electron-rich, electron-deficient aromatic amines, and aliphatic amines.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions: 2-Hydroxy-N-(3-methylphenyl)-11H-benzo[A]carbazole-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions are common, where nucleophiles replace a leaving group in the compound.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as halides or amines in polar aprotic solvents.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

2-Hydroxy-N-(3-methylphenyl)-11H-benzo[A]carbazole-3-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Hydroxy-N-(3-methylphenyl)-11H-benzo[A]carbazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to form hydrogen bonds with enzymes and proteins, potentially inhibiting their activity . This inhibition can affect various biochemical pathways, leading to its observed effects in biological systems.

Comparison with Similar Compounds

Uniqueness: 2-Hydroxy-N-(3-methylphenyl)-11H-benzo[A]carbazole-3-carboxamide is unique due to its specific combination of functional groups and aromatic systems, which confer distinct chemical and biological properties. Its ability to form stable hydrogen bonds and interact with various molecular targets makes it a valuable compound in scientific research.

Properties

CAS No.

89548-72-1

Molecular Formula

C24H18N2O2

Molecular Weight

366.4 g/mol

IUPAC Name

2-hydroxy-N-(3-methylphenyl)-11H-benzo[a]carbazole-3-carboxamide

InChI

InChI=1S/C24H18N2O2/c1-14-5-4-6-16(11-14)25-24(28)20-12-15-9-10-18-17-7-2-3-8-21(17)26-23(18)19(15)13-22(20)27/h2-13,26-27H,1H3,(H,25,28)

InChI Key

ZGBGLUBOGOBSCU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)C2=C(C=C3C(=C2)C=CC4=C3NC5=CC=CC=C45)O

Origin of Product

United States

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